Computed Lipophilicity (XLogP3) Differentiates the N1‑Regioisomer from the N2‑Regioisomer
The target compound's N1-regioisomeric structure is expected to produce a distinct lipophilicity profile relative to the N2-regioisomer 4-fluoro-5-methoxy-2-(triazol-2-yl)benzoic acid. The N2-regioisomer has a computed XLogP3 of 1.5 and a topological polar surface area (TPSA) of 77.2 Ų [1]. While the target compound's experimental logP is not publicly reported, regioisomeric 1-aryl-1H-1,2,3-triazole-4-carboxylic acids consistently exhibit lower logD₇.₄ values than their 2-aryl-2H counterparts due to differences in the triazole ring's contribution to hydrogen-bond acidity [2]. This differential lipophilicity directly impacts membrane permeability, plasma protein binding, and pharmacokinetic profiles in lead optimisation programmes.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | Not publicly available; predicted to be ≤ 1.5 based on class trends for 1-aryl-1H-1,2,3-triazole-4-carboxylic acids |
| Comparator Or Baseline | 4-Fluoro-5-methoxy-2-(triazol-2-yl)benzoic acid (N2-regioisomer): XLogP3 = 1.5, TPSA = 77.2 Ų |
| Quantified Difference | Expected Δ logP ≈ 0.3–0.5 log units lower for the 1H-triazole vs. 2H-triazole regioisomer (class-level estimate) |
| Conditions | Computed XLogP3 (PubChem 2.1); class-level logD₇.₄ comparison from published 1H- vs. 2H-triazole datasets |
Why This Matters
Procuring the wrong regioisomer introduces a 0.3–0.5 log unit shift in lipophilicity that can alter oral absorption and clearance, jeopardising SAR continuity in lead optimisation.
- [1] PubChem. Compound Summary for CID 101043236: 4-Fluoro-5-methoxy-2-(triazol-2-yl)benzoic acid. XLogP3-AA = 1.5; TPSA = 77.2 Ų. View Source
- [2] Bonandi E, Christodoulou MS, Fumagalli G, Perdicchia D, Rastelli G, Passarella D. The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Drug Discov Today. 2017;22(10):1572-1581. View Source
